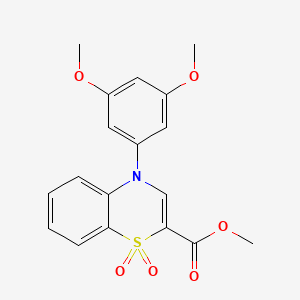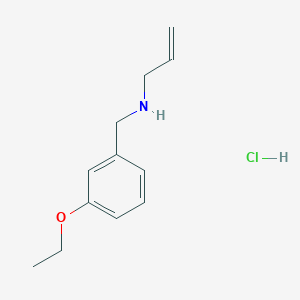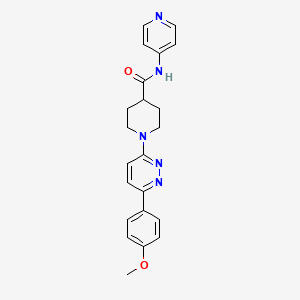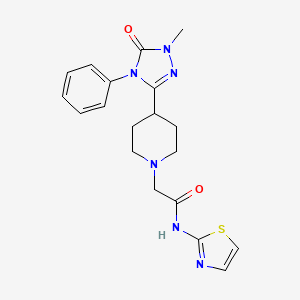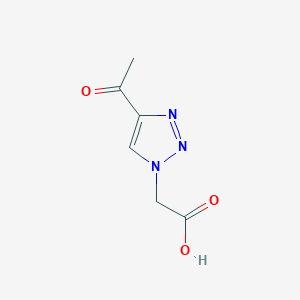
2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Acetyl-1H-1,2,3-triazol-1-yl)acetic acid is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their stability and ability to form hydrogen bonds. The presence of the triazole ring makes this compound particularly interesting for various applications in pharmaceuticals and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid typically involves the 1,3-dipolar cycloaddition reaction of azides with terminal alkynes, known as the Huisgen cycloaddition. This reaction can be catalyzed by copper (I) salts to improve yield and selectivity. The general reaction conditions include:
Reagents: Azidoacetic acid and 4-acetyl-1-alkyne
Catalyst: Copper (I) iodide
Solvent: Dimethyl sulfoxide (DMSO) or water
Temperature: Room temperature to 60°C
Time: Several hours to overnight
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign solvents and catalysts is preferred to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions: 2-(4-Acetyl-1H-1,2,3-triazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: 2-(4-Carboxyl-1H-1,2,3-triazol-1-yl)acetic acid.
Reduction: 2-(4-Acetyl-1,2-dihydro-1H-1,2,3-triazol-1-yl)acetic acid.
Substitution: Various substituted triazole derivatives depending on the reagents used.
科学研究应用
2-(4-Acetyl-1H-1,2,3-triazol-1-yl)acetic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor agonist/antagonist.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions. The triazole ring can mimic the structure of natural substrates, allowing it to bind to enzymes or receptors and modulate their activity. This compound can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation.
相似化合物的比较
- 1,2,3-Triazole-4-carboxylic acid
- 1,2,4-Triazole-1-acetic acid
- 1,2,3-Triazole-5-carboxylic acid
Comparison: 2-(4-Acetyl-1H-1,2,3-triazol-1-yl)acetic acid is unique due to the presence of the acetyl group, which can enhance its biological activity and specificity. Compared to other triazole derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for drug development and other applications.
属性
IUPAC Name |
2-(4-acetyltriazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-4(10)5-2-9(8-7-5)3-6(11)12/h2H,3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZRUKCCCCPIRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=N1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2988796.png)
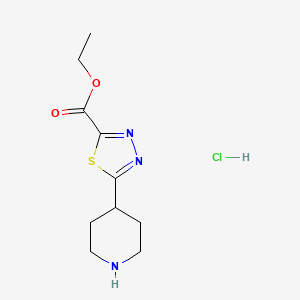
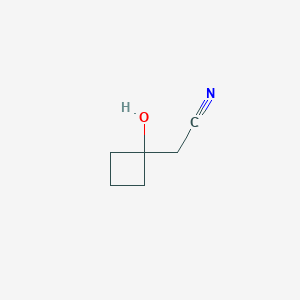
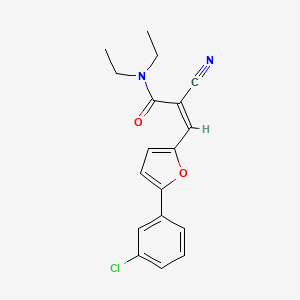
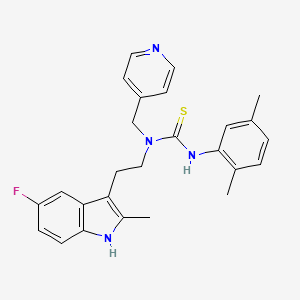
![8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate](/img/structure/B2988802.png)
![3-[(Dimethylsulfamoylamino)methyl]-5-(furan-3-yl)pyridine](/img/structure/B2988805.png)
![4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2988808.png)
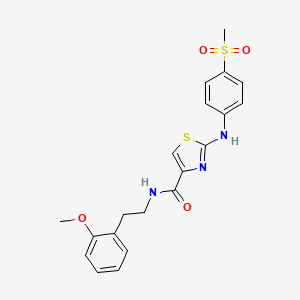
![1-benzothiophen-2-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2988812.png)
